molecular formula C14H8Br2O3S B019538 9,10-dibromoanthracene-2-sulfonic Acid CAS No. 70942-82-4

9,10-dibromoanthracene-2-sulfonic Acid

Cat. No. B019538
CAS RN: 70942-82-4
M. Wt: 416.1 g/mol
InChI Key: GKVAYKWWVFDEOJ-UHFFFAOYSA-N
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Description

9,10-Dibromoanthracene-2-sulfonic acid is a reactive carbonyl that can be used as a molecular probe . It is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring .


Synthesis Analysis

9,10-Dibromoanthracene is synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent. Using 80-85% anthracene as raw material, adding bromine to react for half an hour, the yield is 83-88% .


Molecular Structure Analysis

The molecular formula of 9,10-Dibromoanthracene-2-sulfonic Acid is C14H8Br2O3S . It is a symmetrically brominated anthracene derivative, bearing functional groups to extend its conjugation further mainly via C-C bond forming i.e. Stille and Suzuki coupling reactions .


Chemical Reactions Analysis

9,10-Dibromoanthracene-2-sulfonic acid is able to react with singlet oxygen and form the sulfone intermediate 9,10-dibromoanthraquinone-2-sulfonic acid . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .


Physical And Chemical Properties Analysis

9,10-Dibromoanthracene-2-sulfonic Acid is a solid and is soluble in DMSO . It is stored at -20° C .

Scientific Research Applications

Catalysis and Synthesis

9,10-Dibromoanthracene-2-sulfonic acid is used in palladium-catalyzed synthesis, forming symmetric 9,10-dialkyl substituted anthracenes. These compounds are convertible to carboxylic and sulfonic acids, yielding water-soluble anthracenes, which are useful in various chemical syntheses (Zeng & King, 2002).

Electrochemical Applications

In the field of electrochemistry, this compound acts as a mediator for the indirect electrochemical reduction of dispersed organic dyestuffs. Its ability to facilitate electron transfer processes makes it valuable in various electrochemical applications (Bechtold, Burtscher, & Turcanu, 1999).

Photophysical Research

The compound is also significant in photophysical research. It's used in studies involving water-soluble fluorescence probes for chemiexcitation. These probes are crucial for understanding the kinetic parameters and thermolysis of certain compounds in both organic and aqueous solutions (Catalani, Wilson, & Bechara, 1987).

Material Science

In material science, 9,10-dibromoanthracene-2-sulfonic acid is used in the synthesis of complex materials. For example, it's involved in the creation of diborylated magnesium anthracene, which serves as a precursor for B2H5(-)-bridged 9,10-dihydroanthracene, a compound of interest in advanced material applications (Pospiech, Bolte, Lerner, & Wagner, 2015).

DNA Intercalation Studies

In biological research, it is used in the electrochemical detection of compounds that intercalate within DNA. This application is vital for understanding the interaction between certain molecules and DNA, which has implications in various fields including pharmacology and genomics (Pandey & Weetall, 1994).

Safety And Hazards

9,10-Dibromoanthracene-2-sulfonic Acid is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is for research use only .

Future Directions

9,10-Dibromoanthracene-2-sulfonic acid is a reactive carbonyl that can be used as a molecular probe . It is notable in that it was the first single molecule to have a chemical reaction observed by an atomic force microscope and scanning tunneling microscopy . This opens up new possibilities for observing and controlling chemical reactions at the molecular level .

properties

IUPAC Name

9,10-dibromoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVAYKWWVFDEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400779
Record name 9,10-dibromoanthracene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-dibromoanthracene-2-sulfonic Acid

CAS RN

70942-82-4
Record name 9,10-dibromoanthracene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Durán, M Haun, A Faljoni, G Cilento - Biochemical and Biophysical …, 1978 - Elsevier
Enzymically generated triplet acetone and ethanal transfer energy to chlorpromazine as indicated by (i) suppression of the acetone chemiphosphorescence (ii) concomitant formation of …
Number of citations: 28 www.sciencedirect.com
GL Indig, G Cilento - Biochimica et Biophysica Acta (BBA)-General …, 1987 - Elsevier
Using sensitized emission, the horseradish peroxidase-catalyzed aerobic oxidation of the toxic pollutant 2-nitropropane to nitrite and acetone is shown to produce the latter in the …
Number of citations: 7 www.sciencedirect.com
W Adam, WJ Baader, G Cilento - Biochimica et Biophysica Acta (BBA) …, 1986 - Elsevier
General (acid and base) or specific (fluoride ion) catalysis generates the enol of isobutanal and propanal from the corresponding trimethylsilyl enol ethers. The enols are directly rapidly …
Number of citations: 45 www.sciencedirect.com
K Denham, RE Milofsky - Analytical chemistry, 1998 - ACS Publications
A postcolumn photochemical reaction detection scheme, based on the reaction of 3-substituted pyrroles with singlet molecular oxygen ( 1 O 2 ), has been developed. The method is …
Number of citations: 14 pubs.acs.org
Y You, W Nam - Chemical Science, 2014 - pubs.rsc.org
Metabolism of molecular oxygen in the human body inevitably produces reactive oxygen species (ROS). Among the family of ROS, those exhibiting very high reactivities, including OH, …
Number of citations: 73 pubs.rsc.org
H Sardarabadi, F Zohrab, P Vahalová… - Sciences. Dr. Viliam …, 2023 - dspace.cuni.cz
All organisms, including humans, emit ultraweak luminescence (10–1000 photons· s-1· cm-2 in the wavelength range of at least 350–1270 nm). These photons can be detected by very …
Number of citations: 0 dspace.cuni.cz
H Kaneda, Y Kano, T Osawa, S Kawakishi… - Journal of the …, 1994 - Taylor & Francis
Chemiluminescence-producing reactions in beer and model systems were studied to clarify the relationship between chemiluminescence production and the deterioration of beer …
Number of citations: 14 www.tandfonline.com
VAB Lorca - 2021 - search.proquest.com
Ultraviolet B (UVB) radiation has several detrimental effects in the skin, such as promoting aging and carcinogenesis. Previous studies from our group demonstrated that immediately …
Number of citations: 2 search.proquest.com
NB Price - The Journal of Organic Chemistry, 1992 - amp.chemicalbook.com
9-bromoanthracene is a kind of bromine-derived anthracene. It is known to be able to reversibly photodimerize in a head-to tail fashion upon irradiation by long-wavelength ultraviolet …
Number of citations: 0 amp.chemicalbook.com

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